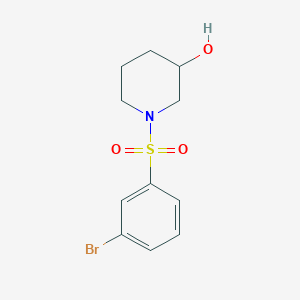

1-((3-Bromophenyl)sulfonyl)piperidin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H14BrNO3S |

|---|---|

Molecular Weight |

320.20 g/mol |

IUPAC Name |

1-(3-bromophenyl)sulfonylpiperidin-3-ol |

InChI |

InChI=1S/C11H14BrNO3S/c12-9-3-1-5-11(7-9)17(15,16)13-6-2-4-10(14)8-13/h1,3,5,7,10,14H,2,4,6,8H2 |

InChI Key |

UNJJYPDSKBSWMS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC(=CC=C2)Br)O |

Origin of Product |

United States |

Contextualization Within Sulfonamide Chemistry Research

The sulfonamide functional group (-S(=O)₂-N-) is a cornerstone of medicinal chemistry. Historically significant for the development of the first commercially available antibiotics, sulfonamides continue to be a critical component in a wide array of therapeutic agents. Their enduring relevance stems from their synthetic accessibility and their ability to act as bioisosteres of other functional groups, such as amides and carboxylic acids. nih.govnih.gov

The sulfonamide moiety can engage in crucial hydrogen bonding interactions with biological targets, a property that has been exploited in the design of drugs targeting various enzymes and receptors. The research landscape for sulfonamides is vast, with ongoing investigations into their applications as antibacterial, anticancer, anti-inflammatory, and antiviral agents. nih.gov The incorporation of a sulfonamide group into a molecule like 1-((3-bromophenyl)sulfonyl)piperidin-3-ol imparts specific physicochemical properties, including polarity and the potential for strong interactions with biological macromolecules.

Overview of Piperidine Derivatives in Chemical Sciences

The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous scaffolds in pharmaceutical compounds. Its prevalence is due to its ability to confer favorable properties such as high aqueous solubility and the capacity to be readily functionalized. The nitrogen atom can act as a basic center, which is often crucial for drug-receptor interactions and for improving the pharmacokinetic profile of a drug candidate.

Piperidine derivatives are found in a multitude of approved drugs, targeting a wide range of conditions. The conformational flexibility of the piperidine ring allows it to adopt various shapes, such as chair and boat conformations, enabling it to fit into diverse biological binding sites. The "piperidin-3-ol" substructure, in particular, introduces a hydroxyl group that can serve as a hydrogen bond donor and acceptor, further enhancing its potential for specific biological interactions. This hydroxyl group also provides a convenient handle for further chemical modifications, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. The combination of the piperidine scaffold with other pharmacologically relevant groups, as seen in 1-((3-bromophenyl)sulfonyl)piperidin-3-ol, is a common strategy in the design of novel bioactive molecules. nih.gov

Research Significance and Scope for 1 3 Bromophenyl Sulfonyl Piperidin 3 Ol

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors. researchgate.net For this compound, the most logical and common disconnection is at the sulfonamide bond (C-N bond of the S-N linkage). This disconnection simplifies the target molecule into two key synthons: 3-bromophenylsulfonyl chloride and piperidin-3-ol.

This primary disconnection is strategically advantageous as it breaks the molecule into its constituent arylsulfonyl and heterocyclic amine components. Both of these precursors are either commercially available or can be synthesized through well-established methods. A further disconnection of the piperidin-3-ol ring can be envisioned, leading to acyclic precursors that can be cyclized to form the heterocyclic core. This approach is particularly relevant when stereoselective synthesis of the piperidin-3-ol moiety is required.

Strategies for Sulfonamide Bond Formation

The formation of the sulfonamide bond is a cornerstone of this synthesis. This transformation is typically achieved by the reaction of a sulfonyl chloride with a primary or secondary amine. In the context of synthesizing this compound, this involves the reaction between 3-bromophenylsulfonyl chloride and piperidin-3-ol.

This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Common bases include tertiary amines such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃). The choice of solvent is also critical and typically involves aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) (ACN) to ensure the solubility of the reactants and prevent unwanted side reactions.

Alternative modern methods for sulfonamide synthesis include electrochemical oxidative coupling of amines and thiols, which offers a greener and milder protocol. acs.org Transition metal-free, three-component reactions have also been developed for the synthesis of certain sulfonamides, highlighting the ongoing innovation in this area of chemistry. researchgate.net

Stereoselective Synthesis Approaches for the Piperidin-3-ol Moiety

The piperidin-3-ol moiety contains a stereocenter at the C3 position, meaning it can exist as (R)- and (S)-enantiomers. The synthesis of enantiomerically pure forms of the final compound requires a stereoselective approach to obtaining the piperidin-3-ol intermediate. Several strategies have been developed for the stereoselective synthesis of substituted piperidines. nih.gov

One common approach is the asymmetric hydrogenation of a corresponding pyridinium (B92312) salt or a related unsaturated precursor. Catalytic systems employing chiral ligands, often based on transition metals like iridium or rhodium, can induce high levels of enantioselectivity. nih.govresearchgate.net

Another strategy involves the cyclization of chiral acyclic precursors . For instance, an amine precursor derived from a chiral pool starting material, such as an amino acid, can be elaborated and then cyclized to form the chiral piperidine ring. google.com Intramolecular reductive amination is a key reaction in many such synthetic routes. researchgate.net

Resolution of a racemic mixture of piperidin-3-ol is also a viable, albeit less efficient, method. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent liberation of the desired enantiomer.

Finally, methods like gold-catalyzed cyclization of homopropargylic amines can provide highly substituted piperidinols with excellent diastereoselectivity, offering a modular approach to these structures. nih.gov

Synthetic Routes for this compound and its Stereoisomers

Based on the retrosynthetic disconnections and key bond-forming strategies, both multi-step and one-pot protocols can be devised for the synthesis of the target compound.

A standard multi-step synthesis would involve the separate preparation or procurement of the two key intermediates, followed by their coupling.

Route 1: Synthesis from Commercial Precursors

The most direct route involves the coupling of commercially available 3-bromophenylsulfonyl chloride with piperidin-3-ol.

Step 1: Sulfonylation. Piperidin-3-ol is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM), along with a base (e.g., triethylamine). The solution is cooled, and 3-bromophenylsulfonyl chloride is added portion-wise. The reaction mixture is stirred until completion, typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 2: Work-up and Purification. Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified, usually by column chromatography, to yield this compound.

This protocol can be adapted for the synthesis of specific stereoisomers by starting with the corresponding enantiomerically pure (R)- or (S)-piperidin-3-ol.

While less common for this specific transformation, one-pot or tandem reactions are increasingly utilized to improve efficiency by reducing the number of work-up and purification steps. syrris.jptue.nlrsc.org A hypothetical one-pot synthesis could involve the in-situ formation of one of the reactants followed by the coupling reaction. For instance, a process could be designed where the piperidine ring is formed and then directly sulfonylated without isolating the piperidin-3-ol intermediate. However, such procedures are highly specific and require careful optimization of reaction conditions to avoid cross-reactivity and byproduct formation. rsc.orgmdpi.com

Optimization of Reaction Conditions and Yields

The efficiency and yield of the sulfonylation reaction are highly dependent on several parameters. Optimization of these conditions is crucial for developing a robust and scalable synthetic process. nih.gov Key parameters to consider include the choice of base, solvent, reaction temperature, and stoichiometry of reactants.

Base: The choice of base can significantly impact the reaction rate and yield. While tertiary amines like triethylamine are common, stronger, non-nucleophilic bases or inorganic bases may be advantageous in certain cases to prevent side reactions.

Solvent: The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Aprotic solvents of varying polarity, such as DCM, THF, or DMF, can be screened to find the optimal medium.

| Entry | Base (equivalents) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Triethylamine (1.2) | Dichloromethane (DCM) | 0 to RT | 85 |

| 2 | Diisopropylethylamine (1.2) | Dichloromethane (DCM) | 0 to RT | 88 |

| 3 | Potassium Carbonate (2.0) | Acetonitrile (ACN) | RT | 75 |

| 4 | Triethylamine (1.2) | Tetrahydrofuran (THF) | 0 to RT | 82 |

This table presents hypothetical data for the optimization of the sulfonylation reaction between 3-bromophenylsulfonyl chloride and piperidin-3-ol, illustrating how reaction conditions can be varied to improve product yield.

Temperature: The reaction is often initiated at a lower temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature. Running the reaction at elevated temperatures could lead to decomposition or side product formation.

Stoichiometry: A slight excess of the amine or sulfonyl chloride may be used to drive the reaction to completion, depending on the relative cost and ease of removal of the starting materials.

Through systematic optimization of these parameters, the yield and purity of this compound can be maximized.

Catalytic Systems in the Synthesis of this compound

While the direct sulfonylation of piperidin-3-ol with 3-bromobenzenesulfonyl chloride can proceed without a catalyst, particularly in the presence of a base to neutralize the hydrochloric acid byproduct, the use of catalysts can enhance reaction rates, improve yields, and allow for milder reaction conditions. The selection of a suitable catalyst is crucial, especially considering the presence of the hydroxyl group in piperidin-3-ol, which could potentially undergo side reactions.

Several classes of catalysts have been explored for N-sulfonylation reactions and could be applicable to the synthesis of this compound. These include Lewis acids, organocatalysts, and transition metal catalysts.

Lewis Acid Catalysis: Lewis acids can activate the sulfonyl chloride, making it more electrophilic and thus more susceptible to nucleophilic attack by the amine. Heterogeneous Lewis acid catalysts, such as magnesium oxide (MgO), offer the advantage of easy separation from the reaction mixture, contributing to a more sustainable process.

Organocatalysis: Chiral organocatalysts, such as derivatives of cinchona alkaloids, have been employed in asymmetric synthesis. While the target molecule is not chiral at the nitrogen atom, these catalysts can also promote the reaction under mild conditions, potentially avoiding the need for strong inorganic bases.

Transition Metal Catalysis: Transition metals like copper and palladium have been extensively used in cross-coupling reactions to form C-N and C-S bonds. Although less common for direct N-sulfonylation of secondary amines with sulfonyl chlorides, copper catalysts have been shown to be effective in the sulfonylation of amines using thiosulfonates as the sulfonylating agent. researchgate.net This could represent an alternative pathway for the synthesis of the target compound.

Below is a table summarizing potential catalytic systems for the synthesis of N-arylsulfonylpiperidines, which could be adapted for this compound.

| Catalyst Type | Catalyst Example | Potential Advantages |

| Lewis Acid | Magnesium Oxide (MgO) | Heterogeneous, reusable, mild conditions |

| Organocatalyst | Cinchona Alkaloid Derivatives | Mild reaction conditions, potential for stereoselectivity in other applications |

| Transition Metal | Copper(I) or Copper(II) salts | High efficiency, potential for alternative sulfonyl sources |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental footprint of the manufacturing process. This involves considering aspects such as solvent choice, energy consumption, and waste generation.

Solvent Selection: The choice of solvent is a critical aspect of green synthesis. Traditionally, N-sulfonylation reactions are carried out in chlorinated solvents like dichloromethane or aprotic polar solvents such as acetonitrile. However, from a green chemistry perspective, water is an ideal solvent due to its non-toxic, non-flammable, and abundant nature. sci-hub.se The reaction of sulfonyl chlorides with amines can be successfully performed in aqueous media, often with the aid of a base to control the pH. sci-hub.se Other green solvent alternatives include polyethylene (B3416737) glycol (PEG), which is biodegradable and has low toxicity.

Energy Efficiency: The use of alternative energy sources can significantly reduce the energy consumption of the synthetic process. Microwave irradiation and ultrasound have been shown to accelerate organic reactions, leading to shorter reaction times and often improved yields. cbijournal.com These techniques can be particularly beneficial for the sulfonylation reaction, potentially allowing it to proceed at lower temperatures and with greater efficiency.

Atom Economy and Waste Reduction: A key principle of green chemistry is maximizing atom economy, which means maximizing the incorporation of all materials used in the process into the final product. In the synthesis of this compound from 3-bromobenzenesulfonyl chloride and piperidin-3-ol, the primary byproduct is hydrochloric acid. The use of a recyclable base or performing the reaction under conditions where the acid can be easily neutralized and removed helps to minimize waste.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing in terms of safety, scalability, and process control. acs.orgnih.gov For the synthesis of sulfonamides, flow chemistry can enable better temperature management of the potentially exothermic reaction and allow for the safe handling of reagents. acs.orgnih.gov This can lead to a more efficient and greener process with reduced waste generation. acs.orgnih.gov

Mechanochemistry: Performing reactions in the absence of a solvent (neat conditions) is a highly desirable green chemistry approach. Mechanosynthesis, which uses mechanical force to induce chemical reactions, has been successfully applied to the synthesis of sulfonamides. rsc.org This solvent-free method can lead to a significant reduction in waste and a more environmentally friendly process. rsc.org

The table below outlines some green chemistry approaches applicable to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Benefits |

| Alternative Solvents | Use of water or polyethylene glycol (PEG) | Reduced toxicity and environmental impact |

| Energy Efficiency | Microwave or ultrasound irradiation | Shorter reaction times, lower energy consumption |

| Waste Reduction | Use of recyclable bases, flow chemistry | Minimized byproducts and solvent waste |

| Solvent-Free Conditions | Mechanosynthesis | Elimination of solvent use, reduced waste |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of its covalent framework and preferred conformation.

Given the chiral center at the C3 position of the piperidine ring, the molecule can exist as two enantiomers. The piperidine ring itself is not planar and typically adopts a chair conformation to minimize steric strain. In this conformation, the substituents at each carbon atom can be oriented either axially or equatorially. The bulky 3-bromophenylsulfonyl group on the nitrogen atom and the hydroxyl group on C3 will influence the equilibrium between the two possible chair conformations.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for unambiguously assigning all proton and carbon signals and for revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings within the molecule. For this compound, COSY spectra would reveal the connectivity of the protons on the piperidine ring, for instance, showing correlations between the proton at C3 and the adjacent protons at C2 and C4.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of the carbon signals of the piperidine ring and the bromophenyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, regardless of whether they are connected by chemical bonds. This is vital for determining the stereochemistry and preferred conformation of the molecule. For instance, in a chair conformation of the piperidine ring, NOESY can distinguish between axial and equatorial protons by their through-space interactions with other protons. The spatial relationship between the proton at C3 and other protons on the ring can help determine the preferred orientation (axial or equatorial) of the hydroxyl group.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is provided below, based on the analysis of similar structures.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Piperidine Ring | ||

| C2 | 2.8 - 3.2 (eq), 3.6 - 3.9 (ax) | ~48-52 |

| C3 | 3.9 - 4.2 | ~65-70 |

| C4 | 1.5 - 1.9 | ~30-35 |

| C5 | 1.4 - 1.8 | ~22-26 |

| C6 | 2.8 - 3.2 (eq), 3.6 - 3.9 (ax) | ~48-52 |

| Bromophenyl Ring | ||

| C1' | - | ~138-142 |

| C2' | 7.8 - 8.0 | ~128-132 |

| C3' | - | ~120-124 (C-Br) |

| C4' | 7.6 - 7.8 | ~135-139 |

| C5' | 7.4 - 7.6 | ~130-134 |

| C6' | 7.7 - 7.9 | ~125-129 |

Solid-State NMR Studies

While solution-state NMR provides information about the average conformation of a molecule, solid-state NMR (ssNMR) can reveal the structure and dynamics in the crystalline state. dur.ac.uktechnion.ac.il For sulfonamides, ssNMR, particularly ¹³C and ¹⁵N CPMAS (Cross-Polarization Magic Angle Spinning), can provide insights into polymorphism, where different crystal forms of the same compound exist. dur.ac.uktechnion.ac.ilresearchgate.net These different polymorphs can have distinct physical properties. Solid-state NMR studies of this compound could identify the presence of multiple crystalline forms and characterize the conformation of the molecule within the crystal lattice. nih.gov

X-ray Crystallography for Absolute Configuration and Crystal Packing Analysis

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule and how these molecules pack together in a crystal. For a chiral molecule like this compound, X-ray crystallography can unambiguously determine the absolute configuration (R or S) of the stereocenter at C3, provided a suitable crystal can be grown from an enantiomerically pure sample.

The analysis would also reveal detailed information about the piperidine ring conformation (e.g., a perfect or distorted chair). researchgate.net Furthermore, the crystal packing analysis would identify intermolecular interactions such as hydrogen bonds (e.g., involving the hydroxyl group and the sulfonyl oxygens) and other non-covalent interactions that stabilize the crystal lattice. nih.gov Understanding these interactions is crucial in the field of crystal engineering.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" that is unique to the compound's structure.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for its functional groups. Key expected vibrations include:

A broad O-H stretching band for the hydroxyl group around 3200-3600 cm⁻¹.

C-H stretching vibrations for the aliphatic piperidine ring and the aromatic bromophenyl ring in the 2850-3100 cm⁻¹ region.

Strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonamide group, typically found around 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹, respectively. rsc.org

C-N and S-N stretching vibrations.

Vibrations associated with the substituted benzene (B151609) ring, including C=C stretching and C-H bending bands. The C-Br stretching vibration would appear at lower frequencies.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It would complement the IR data, providing strong signals for the aromatic ring vibrations and the S=O symmetric stretch. rsc.org Raman studies on bromophenyl-containing compounds have been used to identify characteristic vibrational modes. researchgate.net

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H (stretch) | 3200-3600 (broad) | Weak |

| C-H (aromatic) | 3000-3100 | Strong |

| C-H (aliphatic) | 2850-2970 | Strong |

| S=O (asymmetric stretch) | 1300-1350 | Moderate |

| S=O (symmetric stretch) | 1130-1160 | Strong |

| C-Br (stretch) | 500-600 | Moderate |

Chiroptical Spectroscopy: Circular Dichroism (CD) for Enantiomeric Purity and Solution Conformation

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For an enantiomerically pure sample of this compound, the CD spectrum would show characteristic positive or negative bands, particularly corresponding to the electronic transitions of the bromophenyl chromophore.

The sign and intensity of the CD signals are highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration and conformational preferences in solution. Therefore, CD spectroscopy could be used to:

Confirm the enantiomeric purity of a sample.

Study the conformational changes of the piperidine ring in different solvents or upon temperature variation.

Potentially assign the absolute configuration by comparing experimental spectra with theoretical calculations.

Chemical Reactivity and Derivatization Strategies for 1 3 Bromophenyl Sulfonyl Piperidin 3 Ol

Reactions Involving the Bromine Substituent (e.g., Cross-Coupling Reactions)

The bromine atom on the phenyl ring of 1-((3-bromophenyl)sulfonyl)piperidin-3-ol is a key functional group for introducing structural diversity through various palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of derivatives.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl compounds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or boronate ester. For a substrate like this compound, a Suzuki-Miyaura reaction can introduce a variety of aryl or heteroaryl substituents at the 3-position of the phenylsulfonyl moiety. Typical conditions involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base like sodium carbonate or potassium phosphate, and a suitable solvent system, often a mixture of an organic solvent and water.

Heck Coupling: The Heck reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl bromide with an alkene. This allows for the introduction of vinyl groups, which can be further functionalized. The reaction is typically carried out in the presence of a palladium catalyst, a base (e.g., triethylamine), and a phosphine (B1218219) ligand.

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The resulting alkynyl derivatives are valuable intermediates for further transformations.

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines at the 3-position of the phenyl ring. The reaction typically utilizes a palladium catalyst with a specialized phosphine ligand and a strong base.

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Yield (%) |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 70-95 |

| Heck | Alkene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 60-85 |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 75-90 |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 65-90 |

Functionalization of the Hydroxyl Group on the Piperidine (B6355638) Ring

The secondary hydroxyl group at the 3-position of the piperidine ring is another key site for derivatization, allowing for the introduction of various functional groups through several well-established reactions.

Esterification: The hydroxyl group can be readily converted to an ester by reaction with a carboxylic acid, acid chloride, or acid anhydride (B1165640). Fischer esterification, using a carboxylic acid and a strong acid catalyst, is a common method. Alternatively, reaction with an acyl chloride or anhydride in the presence of a base like pyridine (B92270) or triethylamine (B128534) provides a milder route to the corresponding esters.

Etherification: Williamson ether synthesis can be employed to form ethers. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which is then reacted with an alkyl halide.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 3-oxo-1-((3-bromophenyl)sulfonyl)piperidine. A variety of oxidizing agents can be used, including Swern oxidation (oxalyl chloride, DMSO, triethylamine) or reagents like pyridinium (B92312) chlorochromate (PCC), which are known for their mild conditions and high yields.

Mitsunobu Reaction: The Mitsunobu reaction allows for the conversion of the alcohol to a variety of other functional groups, including esters, ethers, and azides, with inversion of stereochemistry. This reaction involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), along with a suitable nucleophile.

| Reaction | Reagent(s) | Product Functional Group | Typical Conditions | Typical Yield (%) |

| Esterification | Acyl chloride, Pyridine | Ester | CH₂Cl₂, rt | 85-98 |

| Etherification | NaH, Alkyl halide | Ether | THF, 0 °C to rt | 70-90 |

| Oxidation | PCC | Ketone | CH₂Cl₂, rt | 80-95 |

| Mitsunobu | PPh₃, DIAD, Nu-H | Inverted Ester, Ether, etc. | THF, 0 °C to rt | 60-85 |

Modifications to the Sulfonamide Linkage

The sulfonamide linkage is generally a robust and stable functional group, often considered a non-cleavable linker in medicinal chemistry. However, under certain reductive conditions, the sulfur-nitrogen bond can be cleaved.

Reductive Cleavage: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄) or samarium(II) iodide (SmI₂), can cleave the sulfonamide bond to yield the corresponding amine (3-hydroxypiperidine) and a thiol or other sulfur-containing species. This reaction is typically not used for derivatization but rather for the removal of the sulfonyl protecting group if needed. More recent methods have explored milder conditions for sulfonamide cleavage.

Due to the high stability of the sulfonamide bond, derivatization at this position is not a common strategy for generating analogue libraries from a pre-existing sulfonamide. Instead, diversity is typically introduced by synthesizing the sulfonamide from a variety of substituted sulfonyl chlorides and amines.

Exploration of the Piperidine Nitrogen Reactivity

In this compound, the piperidine nitrogen is part of a sulfonamide. The presence of the strongly electron-withdrawing sulfonyl group significantly reduces the basicity and nucleophilicity of the nitrogen atom. As a result, the piperidine nitrogen in this compound is generally unreactive towards common electrophiles such as alkyl halides or acyl chlorides under standard conditions.

While N-alkylation or N-acylation are common reactions for secondary amines, these transformations are not readily achievable on the sulfonamide nitrogen of the piperidine ring without prior cleavage of the S-N bond. Therefore, this position is not a primary target for derivatization in the context of building analogue libraries from the intact this compound scaffold.

Synthesis of Libraries of Analogues and Derivatives of this compound

The chemical handles present in this compound make it an excellent scaffold for the synthesis of compound libraries for SAR studies. A combinatorial approach can be employed to systematically modify the different reactive sites.

A typical strategy would involve a multi-step synthetic sequence where diversity is introduced at each step. For example:

Parallel Synthesis of Sulfonamides: A library of substituted piperidines can be generated by reacting various substituted sulfonyl chlorides with 3-hydroxypiperidine.

Derivatization of the Hydroxyl Group: The resulting library of N-sulfonylated piperidin-3-ols can then be subjected to a range of reactions to functionalize the hydroxyl group, such as a parallel set of esterifications or etherifications.

Cross-Coupling Reactions: The bromine atom on the phenyl ring can then be used as a point of diversification through a series of parallel cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions.

Theoretical and Computational Studies on 1 3 Bromophenyl Sulfonyl Piperidin 3 Ol

Quantum Chemical Calculations and Electronic Structure Analysis

No specific studies detailing the quantum chemical calculations or electronic structure of 1-((3-Bromophenyl)sulfonyl)piperidin-3-ol were found. Such studies would typically involve the use of computational methods to understand the molecule's fundamental properties.

There are no published FMO analyses for this compound. This type of analysis is crucial for understanding the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netwikipedia.org The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability.

Conformational Analysis and Energy Landscapes

Specific research on the conformational analysis and energy landscapes of this compound has not been reported. This analysis is important for understanding the flexibility of the molecule and its preferred three-dimensional structures.

There is no available data from molecular mechanics or molecular dynamics simulations for this compound. These simulations are often used to explore the conformational space of a molecule and identify stable conformers. frontiersin.org

No studies on the potential energy surface mapping of this compound were identified. This computational technique helps in visualizing the energy of the molecule as a function of its geometry, identifying low-energy conformations and the energy barriers between them. chemrxiv.org

Molecular Docking and Binding Mode Prediction to Theoretical Molecular Targets

While molecular docking is a widely used technique to predict the interaction of a ligand with a protein's binding site, no such studies have been published for this compound. tubitak.gov.trekb.eg Such research would be instrumental in identifying potential biological targets and understanding the molecular recognition at an atomic level, including key interactions like hydrogen bonds and hydrophobic contacts. researchgate.net

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of molecular features necessary for a molecule to interact with a specific biological target. dergipark.org.tr This approach is particularly valuable when the three-dimensional structure of the target receptor is unknown. nih.govnih.gov For this compound, a hypothetical pharmacophore model can be constructed by identifying its key chemical features.

The primary molecular features of this compound that would be considered in developing a pharmacophore model include:

Hydrogen Bond Acceptors (HBA): The oxygen atoms of the sulfonyl group (SO2) and the hydroxyl group (-OH) are potent hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): The hydroxyl group (-OH) on the piperidine (B6355638) ring can act as a hydrogen bond donor.

Aromatic Ring (AR): The 3-bromophenyl group provides an aromatic feature, which can engage in π-π stacking or other hydrophobic interactions.

Hydrophobic (HY) / Halogen Bond Donor: The bromine atom on the phenyl ring can contribute to hydrophobic interactions and is also capable of forming halogen bonds.

Positive Ionizable (PI) / Nitrogen: The nitrogen atom in the piperidine ring could be protonated under physiological conditions, acting as a potential positive ionizable feature.

These features can be mapped in three-dimensional space to create a pharmacophore model. The relative distances and angles between these features would define the spatial requirements for molecular recognition at a hypothetical receptor.

Table 1: Hypothetical Pharmacophore Features of this compound

| Feature Type | Specific Group | Potential Interaction |

| Hydrogen Bond Acceptor (HBA) | Sulfonyl Oxygens | Accepting hydrogen bonds from receptor |

| Hydrogen Bond Acceptor (HBA) | Hydroxyl Oxygen | Accepting hydrogen bonds from receptor |

| Hydrogen Bond Donor (HBD) | Hydroxyl Hydrogen | Donating a hydrogen bond to receptor |

| Aromatic Ring (AR) | Phenyl Ring | π-π stacking, hydrophobic interactions |

| Hydrophobic (HY) | Bromine Atom | Hydrophobic interactions, halogen bonding |

| Positive Ionizable (PI) | Piperidine Nitrogen | Electrostatic interactions |

Ligand-based design principles would utilize this pharmacophore model as a template for designing new molecules. nih.gov By modifying the core structure of this compound while maintaining the essential pharmacophoric features, novel compounds with potentially similar or improved properties could be conceptualized. For instance, the substitution pattern on the phenyl ring could be altered to explore different hydrophobic and electronic environments, or the piperidine ring could be modified to change the spatial orientation of the hydroxyl group.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that correlate the chemical structure of a compound with its biological activity (QSAR) or physicochemical properties (QSPR). rawdatalibrary.netnih.gov These models are built on the principle that the properties of a chemical are a function of its molecular structure. nih.gov

For a series of analogs of this compound, a QSAR or QSPR study would involve calculating a variety of molecular descriptors and then using statistical methods, such as multiple linear regression (MLR), to build a predictive model. researchgate.netsemanticscholar.org

Molecular Descriptors for QSAR/QSPR Modeling

A wide range of descriptors can be calculated to quantify different aspects of a molecule's structure. For this compound and its analogs, these could include:

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, such as the Wiener index or Randić index, which describe molecular branching and size. researchgate.net

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net

Steric Descriptors: These relate to the three-dimensional shape and size of the molecule, such as molecular volume, surface area, and molar refractivity. researchgate.net

Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (logP), which quantifies the lipophilicity of a molecule. scispace.com

Hypothetical QSPR Model for a Physicochemical Property

Let's consider a hypothetical QSPR model for predicting a physicochemical property, such as aqueous solubility (LogS), for a series of derivatives of this compound. A hypothetical linear regression equation might look like this:

LogS = β₀ + β₁(logP) + β₂(TPSA) + β₃(MW)

Where:

LogS is the predicted aqueous solubility.

logP is the octanol-water partition coefficient.

TPSA is the topological polar surface area.

MW is the molecular weight.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.

Table 2: Hypothetical Data for a QSPR Study of this compound Analogs

| Compound | logP | TPSA (Ų) | Molecular Weight ( g/mol ) | Predicted LogS |

| This compound | 2.50 | 75.3 | 348.25 | -3.2 |

| Analog 1 (R=Cl) | 2.20 | 75.3 | 303.79 | -2.8 |

| Analog 2 (R=F) | 1.95 | 75.3 | 287.33 | -2.5 |

| Analog 3 (R=CH₃) | 2.85 | 75.3 | 283.39 | -3.5 |

| Analog 4 (R=NO₂) | 1.80 | 121.2 | 314.34 | -2.9 |

This hypothetical model suggests that solubility is influenced by lipophilicity, polarity, and molecular size. Such a model, once validated, could be used to predict the solubility of newly designed analogs before their synthesis, thereby guiding the selection of compounds with more favorable properties. mdpi.com The mechanistic hypotheses derived from such models can provide insights into the factors governing a particular property or activity. rawdatalibrary.net

Intermolecular Interactions and Molecular Recognition Studies of 1 3 Bromophenyl Sulfonyl Piperidin 3 Ol

Hydrogen Bonding Networks and Donor-Acceptor Interactions

Without experimental data such as single-crystal X-ray diffraction analysis, any description of the hydrogen bonding networks of 1-((3-Bromophenyl)sulfonyl)piperidin-3-ol would be purely speculative. The hydroxyl group (-OH) of the piperidinol moiety and the sulfonyl group (-SO2) are expected to be primary sites for hydrogen bonding. The oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, while the hydroxyl group can act as both a donor and an acceptor. The nitrogen atom of the sulfonamide could also participate, though its donor capacity is generally weaker. In the absence of empirical data, the specific motifs, such as chains, rings, or more complex three-dimensional networks, that may be formed through these interactions remain unknown.

Halogen Bonding Characterization Involving the Bromine Atom

The bromine atom on the phenyl ring is a potential halogen bond donor. Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In the context of this compound, this bromine atom could interact with Lewis bases, such as the oxygen atoms of the sulfonyl or hydroxyl groups, or the nitrogen of the piperidine (B6355638) or sulfonamide in neighboring molecules. The strength and geometry of such potential interactions are influenced by the electronic environment of the bromophenyl ring. However, no studies have been published that characterize or even confirm the existence of halogen bonding for this specific compound.

Host-Guest Chemistry and Supramolecular Assembly Applications

The potential for this compound to be utilized in host-guest chemistry or for the construction of supramolecular assemblies has not been explored in the scientific literature. Its array of functional groups could theoretically allow it to act as a guest molecule within a larger host or to self-assemble into larger, ordered structures. However, without foundational studies on its intermolecular interaction preferences, any proposed applications in this area would be unsubstantiated.

Studies of Binding to Model Macromolecules (e.g., protein scaffolds, DNA/RNA surrogates)

The physicochemical interactions of this compound with biological macromolecules are a critical aspect of medicinal chemistry research. Sulfonamide derivatives are known to interact with various protein targets. The functional groups of this compound could engage in hydrogen bonding, halogen bonding, and hydrophobic interactions within a protein's binding site. For instance, the bromophenyl group might occupy a hydrophobic pocket, while the hydroxyl and sulfonyl groups could form hydrogen bonds with amino acid residues. Despite these possibilities, there are no published studies detailing the binding of this compound to any specific protein scaffolds or nucleic acid surrogates.

Potential Applications in Chemical Biology and Material Science Non Clinical Focus

Development as Molecular Probes for Chemical Biology Research

The structure of 1-((3-Bromophenyl)sulfonyl)piperidin-3-ol is well-suited for its development into molecular probes for chemical biology research. The bromophenyl group serves as a key reactive handle for the introduction of reporter groups, such as fluorophores or affinity tags.

The bromine atom on the phenyl ring can be readily substituted or used in cross-coupling reactions, such as the Suzuki or Sonogashira couplings, to attach a variety of functionalities. For instance, a fluorescent dye could be appended to the phenyl ring, allowing for the visualization of the molecule's localization within cellular systems. Alternatively, a biotin (B1667282) tag could be introduced to facilitate affinity purification of its binding partners.

The piperidine-3-ol moiety offers a site for further modification. The hydroxyl group can be esterified or etherified to attach other chemical entities, potentially modulating the probe's solubility, cell permeability, or target-binding affinity. The inherent chirality at the 3-position of the piperidine (B6355638) ring could also be exploited to develop stereospecific probes, which can be valuable for studying the enantioselectivity of biological processes.

Table 1: Potential Modifications of this compound for Molecular Probe Development

| Modification Site | Reaction Type | Appended Functionality | Potential Application |

| Bromophenyl Group | Suzuki Coupling | Boronic acid-containing fluorophore | Fluorescent imaging of cellular targets |

| Bromophenyl Group | Sonogashira Coupling | Alkyne-modified biotin | Affinity-based protein profiling |

| Hydroxyl Group | Esterification | Carboxylic acid-linked photo-crosslinker | Covalent capture of binding partners |

| Hydroxyl Group | Etherification | Polyethylene (B3416737) glycol (PEG) chain | Improved aqueous solubility and biocompatibility |

Scaffolds for the Design of Advanced Materials and Polymers

The bifunctional nature of this compound makes it a promising scaffold for the design of advanced materials and polymers. The presence of both a reactive bromophenyl group and a modifiable hydroxyl group allows for its incorporation into polymeric structures through various polymerization techniques.

The hydroxyl group can participate in condensation polymerizations with dicarboxylic acids or diisocyanates to form polyesters or polyurethanes, respectively. The resulting polymers would feature the bromophenylsulfonylpiperidine moiety as a repeating unit, potentially imparting unique properties to the material, such as altered thermal stability, solubility, or refractive index.

Furthermore, the bromine atom can be converted into other functional groups suitable for polymerization. For example, it could be transformed into a vinyl or acrylic group via a Heck or related cross-coupling reaction, enabling its use as a monomer in radical polymerization. This could lead to the formation of functional polymers with pendant 1-((phenyl)sulfonyl)piperidin-3-ol groups.

Table 2: Potential Polymerization Strategies Involving this compound

| Reactive Group(s) | Polymerization Method | Resulting Polymer Type | Potential Material Properties |

| Hydroxyl Group | Condensation Polymerization | Polyester, Polyurethane | Enhanced thermal stability, specific optical properties |

| Bromophenyl Group (modified) | Radical Polymerization | Polyacrylate, Polystyrene derivative | Functionalized surfaces, membranes |

| Both Hydroxyl and Bromophenyl | Step-growth Polymerization | Cross-linked networks | Gels, resins with tunable properties |

Role as Ligands in Organometallic Chemistry or Catalysis

The nitrogen atom of the piperidine ring and the oxygen atom of the hydroxyl group in this compound can act as coordination sites for metal ions, suggesting its potential use as a ligand in organometallic chemistry and catalysis. The sulfonamide nitrogen is generally a poor ligand, but the piperidine nitrogen is a good sigma-donor.

The molecule can act as a bidentate ligand, coordinating to a metal center through the piperidine nitrogen and the hydroxyl oxygen. The stereochemistry of the hydroxyl group relative to the piperidine ring could influence the geometry of the resulting metal complex and, consequently, its catalytic activity and selectivity.

The bromophenyl group offers a site for further modification to create more complex ligand architectures. For example, phosphine (B1218219) groups, which are excellent ligands for many transition metals, could be introduced via a palladium-catalyzed cross-coupling reaction. Such modified ligands could find applications in a range of catalytic transformations, including hydrogenation, hydroformylation, and C-C bond formation. The synthesis of related compounds, such as 4-(4'-Bromophenyl)piperidine, has been documented, highlighting the accessibility of such building blocks for more complex ligand design.

Exploration as Components in Analytical Sensing Devices (focused on chemical detection principles)

The structural features of this compound also suggest its potential for use as a component in analytical sensing devices. The molecule could be immobilized on a solid support, such as a sensor chip or nanoparticle surface, to create a functionalized interface for chemical detection.

The piperidine and hydroxyl groups could serve as recognition elements for specific analytes through hydrogen bonding or other non-covalent interactions. The sulfonyl group can also participate in hydrogen bonding. The binding of an analyte to the immobilized compound could induce a measurable change in a physical property, such as fluorescence, absorbance, or electrical conductance, forming the basis of a sensing mechanism.

Moreover, the bromophenyl group can be used to covalently attach the molecule to a surface. For instance, it could be electrochemically reduced to form a radical that grafts onto a carbon electrode. Alternatively, it could be used in a cross-coupling reaction to link the molecule to a self-assembled monolayer on a gold surface. The ability to create such modified surfaces is a key step in the fabrication of many chemical sensors.

Future Research Directions and Unexplored Avenues for 1 3 Bromophenyl Sulfonyl Piperidin 3 Ol

Advancements in Asymmetric Synthesis

The piperidine (B6355638) ring is a common motif in many natural products and pharmaceuticals, making the development of efficient asymmetric syntheses for substituted piperidines a significant area of research. snnu.edu.cn While general methods for the synthesis of 3-substituted piperidines exist, future research on 1-((3-Bromophenyl)sulfonyl)piperidin-3-ol could focus on developing novel, highly efficient, and stereoselective synthetic routes. A promising avenue would be the exploration of catalytic enantioselective methods, such as rhodium-catalyzed asymmetric reductive Heck reactions, which have been successfully applied to other piperidine derivatives. snnu.edu.cn This could provide access to enantiomerically pure forms of the molecule, which is crucial for potential pharmaceutical applications. Further research could also investigate the use of chiral auxiliaries or enzymatic resolutions to achieve high enantiomeric excess.

Investigations into Novel Reaction Pathways

The functional groups present in this compound offer multiple sites for further chemical transformations. Future research should explore novel reaction pathways to diversify the structure and create a library of derivatives with potentially interesting biological activities. For instance, the bromine atom on the phenyl ring is a prime handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. The secondary alcohol in the piperidine ring could be oxidized to a ketone or converted to other functional groups, providing another point of diversification. Furthermore, exploring photochemical reactions, which have been shown to unlock novel reaction pathways for compounds like diazoalkanes, could lead to unexpected and potentially useful transformations of the core structure. researchgate.netrsc.org

Deepening Computational Understanding of its Molecular Behavior

Computational chemistry offers powerful tools to understand the molecular properties and behavior of compounds like this compound. nih.govrsc.org Future computational studies could focus on several key areas. Firstly, quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to determine the molecule's three-dimensional structure, conformational preferences, and electronic properties. dntb.gov.ua This information is vital for understanding its reactivity and potential interactions with biological targets. Molecular docking and molecular dynamics simulations could then be used to predict how the molecule might bind to specific proteins, offering insights into its potential pharmacological applications. researchgate.net Such computational studies can guide the rational design of new derivatives with improved properties.

Exploration of Unique Intermolecular Interactions

The interplay of the various functional groups in this compound suggests the potential for a rich variety of intermolecular interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the sulfonyl group can participate in dipole-dipole interactions. The aromatic ring can engage in π-π stacking and other non-covalent interactions. A thorough investigation of these interactions in the solid state through X-ray crystallography and in solution using various spectroscopic techniques would be highly valuable. Understanding these interactions is crucial for predicting the compound's physical properties, such as its melting point, solubility, and crystal packing. mdpi.com Furthermore, these interactions are fundamental to how the molecule might interact with biological macromolecules.

Integration into Complex Chemical Systems

The unique structural features of this compound make it an attractive building block for the synthesis of more complex molecules. Future research could explore its use as a scaffold in the construction of larger, biologically active compounds. For example, the piperidine ring is a key component of many alkaloids and synthetic drugs. nih.gov By leveraging the reactivity of the bromine atom and the hydroxyl group, this compound could be incorporated into larger molecular architectures, potentially leading to the discovery of new therapeutic agents. The development of synthetic methodologies that allow for the controlled and predictable integration of this fragment into diverse chemical systems will be a key challenge and a significant area for future exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.